molecular formula C4H4BBrN2O2 B12275004 (2-Bromopyrimidin-5-yl)boronic acid

(2-Bromopyrimidin-5-yl)boronic acid

Cat. No.: B12275004
M. Wt: 202.80 g/mol
InChI Key: MEMXJKWSPHJIQF-UHFFFAOYSA-N
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Description

(2-Bromopyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and boronic acid functional groups in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromopyrimidin-5-yl)boronic acid typically involves the bromination of pyrimidine followed by borylation. One common method includes the use of a palladium-catalyzed borylation reaction, where the brominated pyrimidine is treated with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for various functional groups.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (2-Bromopyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (2-Bromopyrimidin-5-yl)boronic acid is unique due to its specific electronic properties and reactivity, which make it particularly effective in Suzuki-Miyaura coupling reactions. Its ability to form stable complexes with various functional groups also enhances its versatility in chemical synthesis .

Properties

Molecular Formula

C4H4BBrN2O2

Molecular Weight

202.80 g/mol

IUPAC Name

(2-bromopyrimidin-5-yl)boronic acid

InChI

InChI=1S/C4H4BBrN2O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H

InChI Key

MEMXJKWSPHJIQF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)Br)(O)O

Origin of Product

United States

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